7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
Description
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt (CAS: 42140-55-6) is a heterocyclic sodium sulfonamide derivative. Its molecular formula is C₈H₉N₂NaO₃S, featuring a benzothiadiazine core substituted with a chlorine atom at position 7, a methyl group at position 4, and two sulfonyl oxygen atoms (1,1-dioxide configuration) . The sodium salt enhances solubility, making it suitable for pharmaceutical or industrial applications.
Properties
Molecular Formula |
C8H6ClN2NaO3S |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
sodium;7-chloro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate |
InChI |
InChI=1S/C8H7ClN2O3S.Na/c1-11-6-3-2-5(9)4-7(6)15(13,14)10-8(11)12;/h2-4H,1H3,(H,10,12);/q;+1/p-1 |
InChI Key |
NQISPHQLIFYVPK-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The core heterocyclic structure, 7-chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one, is typically prepared via a cyclization reaction involving 2-aminobenzenesulfonamide derivatives. The initial step involves the condensation of 2-aminobenzenesulfonamide with suitable carbonyl compounds, such as formyl derivatives, under dehydrating conditions.
Cyclization and Formation of the Heterocycle
The cyclization process is achieved through refluxing in an appropriate solvent, such as acetic acid or polyphosphoric acid, facilitating intramolecular cyclization to form the benzothiadiazine ring. The key reaction involves nucleophilic attack of the amino group on the electrophilic carbonyl, followed by ring closure.
2-Aminobenzenesulfonamide + Formaldehyde (or equivalent) → Cyclization → 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one
Functionalization at the 7-Position (Chlorination)
Chlorination
Oxidation to the Dioxide and Formation of the Sodium Salt
Oxidation to the 1,1-Dioxide
The oxidation of the sulfur atom within the heterocycle to form the sulfonyl group (–SO₂–) is achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). This step converts the heterocycle into its sulfonamide dioxide form.
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one + H₂O₂ → 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide
Formation of the Sodium Salt
The final step involves neutralization of the sulfonamide dioxide with sodium hydroxide (NaOH). The compound's acidic sulfonyl groups deprotonate, forming the sodium salt.
- Dissolve the compound in a minimal amount of water or a water-miscible solvent.
- Add an aqueous solution of sodium hydroxide gradually with stirring.
- Maintain the pH around neutral to slightly basic.
- Isolate the sodium salt by evaporating the solvent or lyophilization.
Summary of the Preparation Process
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization to form heterocycle | 2-Aminobenzenesulfonamide + formaldehyde | Reflux, acid catalyst | 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one |
| 2 | Chlorination at 7-position | N-chlorosuccinimide (NCS) | Room temperature, solvent | 7-Chloro derivative |
| 3 | Oxidation to sulfonyl dioxide | Hydrogen peroxide (H₂O₂) | Mild heating | 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide |
| 4 | Salt formation | Sodium hydroxide (NaOH) | Aqueous, stirring | Sodium salt of the compound |
Recent research indicates that modifications at the 7-position, such as halogenation, significantly influence biological activity, which is relevant for pharmaceutical applications. For example, a study published in PubMed Central details the synthesis of benzothiadiazine derivatives with various substituents and their evaluation as therapeutic agents, emphasizing the importance of precise synthesis pathways (see reference).
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 7-chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics .
2. Antihypertensive Effects
This compound has also been studied for its antihypertensive effects. It acts as a vasodilator, which can help manage high blood pressure.
Case Study:
In a clinical trial reported in Hypertension Research, patients treated with formulations containing this compound showed a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups .
Research Applications
1. Chemical Synthesis
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is utilized in the synthesis of various organic compounds due to its unique chemical structure.
Data Table: Synthesis Applications
| Application | Description |
|---|---|
| Intermediate in Organic Synthesis | Used to synthesize other heterocyclic compounds |
| Reagent in Chemical Reactions | Acts as a reagent in nucleophilic substitution reactions |
2. Analytical Chemistry
This compound serves as a standard reference material in analytical chemistry for method validation and calibration.
Case Study:
Research published in Analytical Chemistry highlighted its use as a calibration standard for chromatographic methods used to detect related substances in pharmaceutical formulations .
Toxicological Studies
Understanding the safety profile of 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is crucial for its application in pharmaceuticals.
Data Table: Toxicological Profile
| Parameter | Value |
|---|---|
| LD50 (rat) | 1500 mg/kg |
| Mutagenicity | Negative in Ames test |
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazine Derivatives
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide (CAS: 964-08-9)
- Structure : Features a benzyl group at position 4 instead of methyl.
- Properties : Molecular formula C₁₄H₁₂N₂O₃S and higher molecular weight (288.32 g/mol) compared to the target compound (236.28 g/mol). The benzyl group increases hydrophobicity, likely reducing water solubility .
- Applications : Used in synthetic chemistry for further derivatization due to its bulky substituent.
7-Chloro-2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide (CAS: 5997-28-4)
- Structure : Methyl group at position 2 instead of 3.
- Properties: Altered substitution pattern may affect ring conformation and reactivity. No solubility data provided, but positional isomerism could influence pharmacokinetics .
Other Thiadiazine and Benzothiazole Derivatives
Acesulfame-K (Potassium 6-methyl-1,2,3-oxathiazin-4(3H)-one-2,2-dioxide)
- Structure: Oxathiazinone core with a methyl group and potassium counterion.
- Properties: Water-soluble sweetener (C₄H₄KNO₄S). The absence of a benzene ring and presence of oxygen instead of nitrogen differentiate it from the target compound.
Saccharin Sodium (1,2-Benzisothiazol-3(2H)-one-1,1-dioxide sodium salt)
Sulfonamide Salts
Sulfathiazole Sodium (4-Amino-N-(2-thiazolyl)benzenesulfonamide sodium salt)
- Structure : Sulfonamide antibiotic with a thiazole ring.
- Properties: Molecular formula C₉H₈N₃NaO₂S₂. The presence of an amino group and thiazole ring enables antibacterial activity via dihydropteroate synthase inhibition. The target compound lacks these functional groups, suggesting different applications .
Quinazolinone Derivatives (Non-thiadiazine)
Several chloro- and phenoxymethyl-substituted quinazolinones (e.g., 7a-c in ) share functional groups with the target compound but differ in core structure:
- Example: 2-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)acetamide (7c) Structure: Quinazolinone core with chloroacetamide and dichlorophenoxymethyl groups. Properties: Higher molecular weight (C₁₇H₁₂Cl₃N₃O₃, 412.99 g/mol) and lipophilicity compared to the target compound. Such derivatives are often explored for antimicrobial or anticancer activity .
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : Sodium salts (e.g., saccharin, acesulfame-K, and the target compound) exhibit enhanced water solubility compared to their free acids, critical for pharmaceutical formulations .
- Biological Activity: Sulfonamide derivatives like sulfathiazole target bacterial enzymes, while benzothiadiazinones may interact with eukaryotic enzymes due to their planar aromatic systems .
- Synthetic Flexibility : Chloro and methyl substituents on heterocycles (e.g., and ) allow for further functionalization, enabling structure-activity relationship studies .
Biological Activity
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt, also known as a benzothiadiazine derivative, has garnered interest due to its diverse biological activities. This compound is primarily recognized for its potential cognitive-enhancing properties and its role in various pharmacological applications. This article delves into the biological activity of this compound, summarizing key findings from research studies, case studies, and relevant data.
Basic Information
- Chemical Name : 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
- CAS Number : 5790-71-6
- Molecular Formula : C8H7ClN2O3S
- Molecular Weight : 246.67 g/mol
- Synonyms : 7-Chloro-4-methylbenzothiadiazine S,S-dioxide
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP | 1.2 |
| Topological Polar Surface Area | 66.9 Ų |
Cognitive Enhancement
Research has indicated that derivatives of benzothiadiazine, including 7-Chloro-4-methyl-2H-benzothiadiazine, exhibit significant cognitive-enhancing effects. A notable study demonstrated that this compound could improve learning and memory in animal models. In particular, it was shown to enhance performance in water maze tests and passive avoidance tasks.
Case Study: IDRA 21
A closely related compound, IDRA 21 (7-Chloro-3-methyl-benzothiadiazine), has been extensively studied for its cognitive enhancement capabilities. It was found to:
- Attenuate the rapid autodesensitization of AMPA-selective glutamate receptors.
- Increase excitatory synaptic strength.
- Show a dose-dependent improvement in cognitive tasks with an effective dose (ED50) of approximately 7.6 µM .
Neuroprotective Effects
The neuroprotective properties of benzothiadiazine derivatives have been explored in various contexts. These compounds may help mitigate the effects of neurotoxins and improve neuronal survival under stress conditions.
Pharmacological Applications
The sodium salt form of this compound is being investigated for its potential use in treating conditions such as:
- Hypoglycemia : It inhibits insulin release from pancreatic beta cells by opening potassium channels.
- Hypertension : Exhibits hypotensive activity by reducing vascular resistance.
The biological activity of 7-Chloro-4-methyl-2H-benzothiadiazin is primarily attributed to its interaction with neurotransmitter systems, particularly involving glutamate receptors. By modulating these pathways, the compound enhances synaptic transmission and cognitive function.
Summary of Key Studies
- Cognitive Enhancement Study :
- Neuroprotective Study :
- Pharmacological Profile Study :
Q & A
Basic: What synthetic routes are recommended for preparing 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt?
Answer:
The compound is typically synthesized via cyclization reactions starting from precursor molecules such as 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Hydrazide intermediates are formed through reactions with hydrazine derivatives under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF) . Post-synthesis, sodium salt formation is achieved via neutralization with sodium hydroxide. Key steps include strict temperature control and purification through recrystallization.
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Structural validation employs a combination of:
- ¹H NMR spectroscopy to confirm proton environments and substitution patterns.
- LC-MS for molecular weight verification and impurity profiling.
- Elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .
Crystallographic studies (e.g., X-ray diffraction) may further resolve stereochemical ambiguities, though these require high-purity single crystals .
Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or biological models. To address this:
- Perform comparative bioassays under standardized conditions (e.g., fixed cell lines, uniform dosing).
- Validate activity using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).
- Adjust for sodium salt dissociation kinetics in physiological buffers, which may alter bioavailability .
Advanced: How do electronic and steric factors influence the reactivity of the benzothiadiazine ring during derivatization?
Answer:
The electron-withdrawing sulfone group (1,1-dioxide) enhances electrophilic substitution at the 7-chloro position, while the 4-methyl group introduces steric hindrance. Computational modeling (DFT calculations) predicts reactive sites, and substituent effects are experimentally probed via:
- Hammett plots to correlate substituent electronic parameters with reaction rates.
- X-ray crystallography to map steric interactions in derivatives .
Advanced: What analytical approaches validate purity in the presence of hydrate forms?
Answer:
Hydrate coexistence (e.g., dihydrate vs. anhydrous forms) complicates purity assessment. Use:
- Thermogravimetric analysis (TGA) to quantify water content.
- Karl Fischer titration for precise moisture measurement.
- Dynamic vapor sorption (DVS) to study hygroscopicity under controlled humidity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of particulates.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How to design stability studies under varying environmental conditions?
Answer:
Employ accelerated stability testing (ICH guidelines):
- Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis).
- Monitor degradation via HPLC at fixed intervals.
- Apply design of experiments (DoE) to model interactions between stress factors and degradation pathways .
Basic: What are the primary pharmacological applications of this compound?
Answer:
It serves as a scaffold for developing antimicrobial, antioxidant, and antihypoxic agents. Derivatives are screened for:
- Antimicrobial activity against Gram-positive/negative bacteria.
- Free radical scavenging (e.g., DPPH assay).
- Cardioprotective effects in ischemia-reperfusion models .
Advanced: How to address discrepancies in spectroscopic data interpretation?
Answer:
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Compare experimental IR spectra with computational predictions (e.g., Gaussian simulations).
- Reconcile mass spectral fragmentation patterns with in silico tools (e.g., MassFrontier) .
Advanced: Which computational methods predict biological target interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
